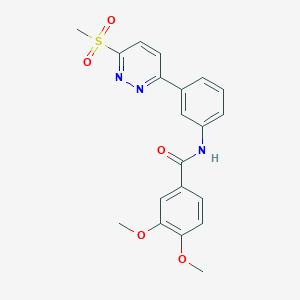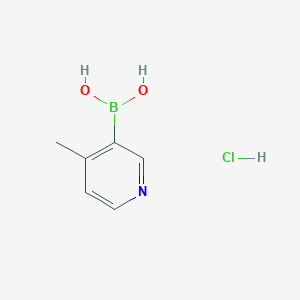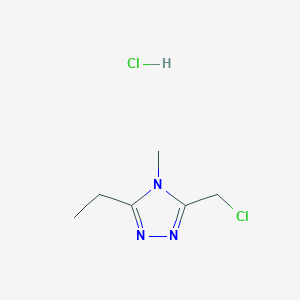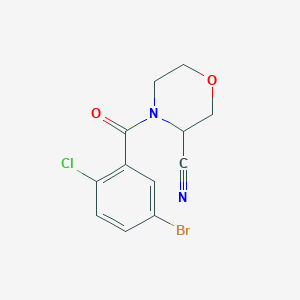
3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound with the molecular formula C10H13NO5S . It has an average mass of 259.279 Da and a monoisotopic mass of 259.051453 Da . This compound holds promise for various applications, opening up new avenues for exploration.
科学的研究の応用
Antioxidant Capacity and Reaction Pathways
Studies have investigated the ABTS/PP decolorization assay to elucidate reaction pathways underpinning antioxidant capacity assays. This research highlights the complexity of assessing antioxidant capacity and the specificity of reactions for certain antioxidants, which might be relevant for understanding the antioxidant potential of compounds like "3,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide" (Ilyasov et al., 2020).
COX-2 Inhibition
Research on vicinally disubstituted pyridazinones, which share structural similarities with the compound , has identified potent and selective COX-2 inhibitors. This suggests potential applications in inflammation and pain management (Asif, 2016).
Analytical Methods for Antioxidant Activity
A review of methods used in determining antioxidant activity could provide insights into how compounds with similar structures to "this compound" might be analyzed for their potential antioxidant effects (Munteanu & Apetrei, 2021).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
The environmental detection and human exposure to synthetic phenolic antioxidants, as well as their potential toxicity, have been extensively studied. This research is crucial for understanding the environmental and health implications of widespread use of synthetic antioxidants, which may include compounds structurally related to "this compound" (Liu & Mabury, 2020).
Amyloid Imaging in Alzheimer's Disease
Research into amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients could suggest potential applications for compounds with specific binding properties, highlighting the relevance of structural features for diagnostic applications (Nordberg, 2007).
作用機序
Target of Action
The primary targets of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzamide are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with its targets, the cell division protein zipa and its homolog, leading to changes that affect the cell division process .
Biochemical Pathways
The biochemical pathways affected by this compound are related to bacterial cell division. The compound’s interaction with the Cell division protein ZipA and its homolog can disrupt these pathways, potentially inhibiting the division and growth of bacteria .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of this compound’s action are related to its potential inhibitory effects on bacterial cell division. By interacting with the Cell division protein ZipA and its homolog, the compound may disrupt cell division, potentially leading to the death of bacterial cells .
特性
IUPAC Name |
3,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-17-9-7-14(12-18(17)28-2)20(24)21-15-6-4-5-13(11-15)16-8-10-19(23-22-16)29(3,25)26/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPWBHGDFZMDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2750899.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)


![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)
![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)

![5-Fluoro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2750909.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2750915.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide](/img/structure/B2750917.png)
![6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2750920.png)
